11beta-Prostaglandin F1beta

Description

Overview of Prostanoid Biochemistry

Prostanoids, a subclass of eicosanoids, are lipid mediators that play a significant role in inflammation. wikipedia.orgstemcell.com This group includes prostaglandins (B1171923), thromboxanes, and prostacyclins. wikipedia.org The biosynthesis of prostanoids begins with the release of arachidonic acid from the cell's phospholipid bilayer. wikipedia.orgwikipedia.org The enzyme cyclooxygenase (COX) then catalyzes the conversion of this fatty acid into prostanoids. wikipedia.org

Prostanoids are not produced in a single location but are synthesized in many parts of the body, acting as local hormones to coordinate responses. wikipedia.orgnih.gov They influence a wide range of functions, including inflammation, platelet aggregation, and the contraction of smooth muscle tissue. wikipedia.orgstemcell.com

Contextualization of 11β-Prostaglandin F1β within the Eicosanoid Pathway

The eicosanoid pathway is a complex cascade that produces a variety of signaling molecules from polyunsaturated fatty acids. wikipedia.org Within this pathway, Prostaglandin (B15479496) D2 (PGD2) is a primary prostaglandin that can be metabolized into other compounds. hmdb.canih.gov

One of the metabolic routes for PGD2 involves its conversion to 9α,11β-Prostaglandin F2 (9α,11β-PGF2), a potent biological actor. nih.gov This conversion is a key step that highlights the intricate network of prostaglandin metabolism. Further metabolism of these compounds can occur. For instance, in some biological systems, PGD2 is metabolized first to 11β-PGF2α and subsequently to other metabolites. biomol.com The formation of 11β-Prostaglandin F1β is understood within this broader metabolic scheme of prostaglandin interconversion.

Stereochemical Considerations of 11β-Prostaglandin F1β

The biological activity of prostaglandins is highly dependent on their three-dimensional structure, a concept known as stereochemistry. 11β-Prostaglandin F1β is a stereoisomer of Prostaglandin F1α (PGF1α). medchemexpress.eucaymanchem.comlabchem.com.my This means that while it has the same chemical formula and sequence of bonded atoms as PGF1α, the spatial arrangement of its atoms is different. medchemexpress.eucaymanchem.com

Specifically, in 11β-Prostaglandin F1β, the hydroxyl (-OH) groups at the 9th and 11th carbon positions of the prostaglandin structure are inverted compared to PGF1α. medchemexpress.eucaymanchem.comlabchem.com.my This seemingly minor change in the orientation of these functional groups can lead to significant differences in how the molecule interacts with its biological targets.

Table 1: Chemical and Physical Properties of 11β-Prostaglandin F1β

| Property | Value |

|---|---|

| Formal Name | 9β,11β,15S-trihydroxy-prost-13E-en-1-oic acid |

| CAS Number | 37785-86-7 |

| Molecular Formula | C₂₀H₃₆O₅ |

| Formula Weight | 356.5 |

| Purity | ≥99% |

| Formulation | A crystalline solid |

Data sourced from Cayman Chemical caymanchem.com

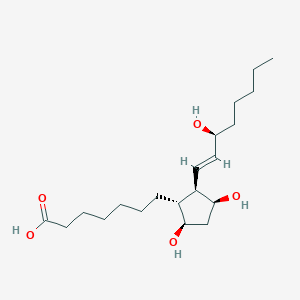

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-MBOYTVKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cellular and Molecular Mechanisms of Action

Receptor Binding and Activation Profiles

These compounds interact with members of the prostanoid receptor family, which are G-protein coupled receptors (GPCRs). wikipedia.org The specific receptor engaged determines the subsequent downstream signaling pathway.

Prostaglandin (B15479496) F Receptor (PTGFR) Interactions

The Prostaglandin F Receptor (PTGFR), also known as the FP receptor, is the primary receptor for PGF2α. wikipedia.orggenecards.org It is a member of the G-protein coupled receptor family that, upon activation, stimulates a phosphatidylinositol-calcium second messenger system. genecards.orguniprot.org While 11β-Prostaglandin F1β is a stereoisomer of Prostaglandin F1α (PGF1α), specific binding affinity and activation profile data for 11β-Prostaglandin F1β at the PTGFR are not extensively detailed in current literature. caymanchem.com However, studies on related compounds, such as PGF2α, show that the PTGFR is central to mediating their effects, including smooth muscle contraction and luteolysis. genecards.orgnih.gov Research indicates that the interaction of PGF2α with its receptor can initiate parturition and may be involved in regulating intraocular pressure. genecards.orgnih.gov

Thromboxane A2 (TXA2) Receptor Interactions (for related isoprostanes)

Isoprostanes, which are isomers of prostaglandins (B1171923) formed via free-radical-catalyzed peroxidation, exert many of their biological effects through the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. nih.govphysiology.org Several isoprostanes are potent agonists at the TP receptor, sometimes with potency equal to or greater than TXA2 itself. oup.com This activation is responsible for a range of effects, including potent vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. physiology.org Studies on various vascular tissues, including human and canine pulmonary arteries, have confirmed that isoprostanes like 8-iso PGE₂ and 8-iso PGF₂α mediate their contractile effects via the TP receptor. nih.govphysiology.org This interaction makes isoprostanes significant alternative activators of the TP receptor, especially in conditions of oxidative stress or when endogenous TXA2 levels are low. nih.gov

G-Protein Coupled Receptor Signaling Pathways

As GPCRs, both the PTGFR and TP receptors transduce extracellular signals by activating heterotrimeric G proteins. wikipedia.org The specific G protein subunit activated dictates the downstream cellular response.

PTGFR Signaling: The PTGFR primarily couples to Gαq proteins. genecards.orguniprot.org Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgphysiology.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). physiology.org

TP Receptor Signaling: The TP receptor also couples to Gαq, initiating the same PLC/IP3/DAG pathway. physiology.org Additionally, research shows that TP receptors can couple to the Gα12/13 family of G proteins, which is crucial for the activation of the Rho signaling pathway. physiology.org Some studies on fibrogenic effects of F2-isoprostanes suggest coupling to both Gqα and Giα proteins, the latter of which typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. nih.gov

Intracellular Signal Transduction Cascades

The activation of G-proteins initiates complex intracellular signaling cascades involving various protein kinases.

Involvement of Tyrosine Kinase Pathways (for related isoprostanes)

The vasoconstrictor actions of certain isoprostanes have been shown to depend on the activation of tyrosine kinase pathways. nih.gov In human and canine pulmonary arteries, the contractile effects of 8-iso PGE₂ were blocked by genistein, a tyrosine kinase inhibitor. nih.gov This suggests that tyrosine kinase activation is a key step in the signaling cascade, potentially acting upstream of other pathways like Rho kinase. nih.govahajournals.org Tyrosine kinases are known to trigger contraction in smooth muscle, often through the activation of one or more MAP kinases (MAPK), although in some contexts, the effect appears independent of the classic ERK1/ERK2 or p38-MAPK pathways. nih.gov

Rho Kinase Pathway Modulation (for related isoprostanes)

The Rho/Rho kinase (ROCK) pathway is a significant downstream effector in isoprostane signaling, particularly for vasoconstriction and cell migration. nih.govphysiology.org Activation of the TP receptor by isoprostanes leads to the activation of the small GTPase RhoA, which in turn activates Rho kinase. physiology.org Rho kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chains and subsequent smooth muscle contraction. ahajournals.org This mechanism contributes to what is known as calcium sensitization, where smooth muscle contracts without a significant rise in intracellular calcium concentration. ahajournals.org The inhibitory effects of isoprostanes on endothelial cell migration and tube formation have also been shown to be reversed by Rho kinase inhibitors, highlighting the pathway's role in regulating angiogenesis.

Gene Expression Regulation

Gene expression is a fundamental cellular process by which the information encoded in a gene is used to synthesize a functional gene product, such as a protein or RNA molecule. wikipedia.orgyoutube.com This regulation allows cells to respond to their environment and is crucial for various biological functions. wikipedia.org Prostaglandins, a group of lipid compounds, are known to be involved in a wide range of physiological and pathological processes, including the regulation of gene expression. nih.govki.se While specific research on the gene regulatory functions of 11beta-Prostaglandin F1beta (11β-PGF1β), a stereoisomer of Prostaglandin F1α, is limited, the mechanisms of closely related molecules like 11beta-Prostaglandin F2alpha (11β-PGF2α) provide significant insight into how this class of compounds can influence cellular behavior at the genetic level. glpbio.commedchemexpress.commedchemexpress.com

A key example of gene regulation by this prostaglandin family is the induction of the transcription factor Slug by 11β-PGF2α. nih.gov Slug is a protein that plays a critical role in epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal (fibroblast-like) properties, which is significant in cancer progression. cellphysiolbiochem.comoup.com

Research conducted on breast cancer cells has elucidated the pathway through which 11β-PGF2α exerts its effect on Slug expression. nih.gov The study demonstrated that 11β-PGF2α, a bioactive metabolite produced by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), stimulates the prostaglandin F receptor (FP receptor). nih.gov The activation of the FP receptor by 11β-PGF2α initiates a downstream signaling cascade. This cascade involves the phosphorylation, and thereby activation, of two key proteins: Extracellular signal-regulated kinase (ERK) and cAMP-response element binding protein (CREB). nih.gov The activated forms of these proteins then lead to the induction of Slug gene expression. nih.gov The correlation between the FP receptor and Slug has also been confirmed through immunohistochemical analysis in breast cancer cases. nih.gov

This mechanism highlights how a specific prostaglandin can trigger a precise signaling pathway, culminating in the altered expression of a critical gene that influences cell behavior, such as chemosensitivity. nih.gov

Table 1: Key Proteins in the 11β-PGF2α-Induced Slug Expression Pathway

| Protein/Receptor | Full Name | Role in the Pathway |

| AKR1C3 | Aldo-Keto Reductase Family 1 Member C3 | Enzyme that catalyzes the production of 11β-PGF2α. nih.gov |

| FP Receptor | Prostaglandin F Receptor | Cell surface receptor that is stimulated by 11β-PGF2α. nih.gov |

| ERK | Extracellular Signal-regulated Kinase | A downstream signaling protein that is phosphorylated (activated) following FP receptor stimulation. nih.gov |

| CREB | cAMP-Response Element Binding Protein | A transcription factor that is phosphorylated (activated) following FP receptor stimulation. nih.gov |

| Slug | Snail Family Transcriptional Repressor 2 | A transcription factor whose expression is induced by the signaling cascade, influencing cellular processes. nih.gov |

Pathophysiological Implications and Biomarker Potential

Role in Mast Cell Activation Disorders

Mast cell activation disorders are a group of conditions characterized by the inappropriate release of mast cell mediators, leading to a wide range of systemic symptoms. tmsforacure.org The measurement of PGD2 metabolites is a key component in the diagnosis and management of these disorders.

Systemic Mastocytosis (SM) is a clonal disorder defined by the accumulation of neoplastic mast cells in one or more organs. mayocliniclabs.com The clinical presentation of SM is largely due to the release of mast cell mediators, including PGD2. The urinary metabolite of PGD2, 2,3-dinor-11β-prostaglandin F2α, is frequently elevated in patients with SM. mayocliniclabs.com

Urinary levels of PGD2 metabolites, such as 11β-prostaglandin F2α and N-methyl histamine (B1213489), have been shown to correlate with the mast cell burden in the bone marrow, the presence of mast cell aggregates, and atypical mast cell morphology in biopsies. nih.gov Specifically, a 24-hour urinary excretion of 11β-prostaglandin F2α greater than 3500 ng has been associated with a high degree of bone marrow biopsies positive for atypical mast cells and the presence of the c-kit mutation, a common genetic marker in mastocytosis. nih.gov

The measurement of urinary 2,3-dinor-11β-prostaglandin F2α, in conjunction with other mast cell mediators like leukotriene E4 and N-methylhistamine, significantly improves the sensitivity for screening for SM. mayocliniclabs.com

Mast Cell Activation Syndrome (MCAS) involves recurrent episodes of systemic mast cell activation without the clonal proliferation of mast cells seen in mastocytosis. tmsforacure.org Diagnosis of MCAS often relies on the documentation of a transient increase in mast cell mediators during symptomatic episodes.

Urinary 11β-prostaglandin F2α has been identified as the most frequently elevated mediator in a cohort of patients with MCAS. frontiersin.org Symptoms such as flushing and pruritus show a strong correlation with elevated baseline levels of 24-hour urinary 11β-prostaglandin F2α. frontiersin.org In some cases of MCAS, there may be a selective, excessive release of PGD2, leading to symptoms even when other mediators like histamine remain at normal levels. nih.gov

The diagnostic criteria for MCAS may include an increase in urinary n-methyl histamine, prostaglandin-D2, or its metabolite, 11β-prostaglandin-F2α, as an alternative to an elevated serum tryptase level. tmsforacure.org

| Biomarker Correlation in Mast Cell Disorders | |

| Finding | Associated Biomarker Levels |

| High mast cell burden in bone marrow | Correlates with elevated urinary 11β-prostaglandin F2α and N-methyl histamine nih.gov |

| Presence of mast cell aggregates | Correlates with elevated urinary 11β-prostaglandin F2α and N-methyl histamine nih.gov |

| Atypical mast cell morphology | Correlates with elevated urinary 11β-prostaglandin F2α and N-methyl histamine nih.gov |

| High degree of positive bone marrow biopsies for atypical mast cells and c-kit mutation | Urinary 11β-prostaglandin F2α >3500 ng/24h and N-methyl histamine >400 μg/gm Cr nih.gov |

| Flushing and pruritus in MCAS | Strong correlation with elevated 24-hour urinary 11β-prostaglandin F2α frontiersin.org |

Involvement in Allergic and Asthmatic Airway Diseases

The metabolic pathway of PGD2, which includes 11β-prostaglandin F1β and its derivatives, is also implicated in the pathophysiology of allergic and asthmatic airway diseases.

Prostaglandin (B15479496) D2, the primary prostanoid released from activated mast cells in humans, is metabolized to 9α,11β-prostaglandin F2. google.com This metabolite is a potent contractile agonist of human airways. google.com Studies have shown that 9α,11β-prostaglandin F2 is a powerful bronchoconstrictor in asthmatic subjects, with a potency approximately equal to that of PGD2 and significantly greater than histamine. google.com This suggests that 9α,11β-prostaglandin F2, as a major metabolite of PGD2, likely contributes to the bronchoconstrictor effects observed in asthma. google.com

In individuals with aspirin-intolerant asthma, challenge with aspirin (B1665792) leads to a significant increase in the urinary excretion of 9α,11β-prostaglandin F2. This increase is dose-dependent and supports the hypothesis that mast cells are activated during aspirin-induced airway obstruction. In contrast, bronchoconstriction induced by histamine in these same patients does not result in an increase in urinary 9α,11β-prostaglandin F2 levels. This highlights the measurement of this metabolite as a specific marker of mast cell activation in this context.

| Research Findings on PGD2 Metabolites in Airway Disease | |

| Condition | Observation |

| Bronchoconstriction in Asthma | 9α,11β-Prostaglandin F2, a metabolite of PGD2, is a potent bronchoconstrictor, approximately 28-32 times more potent than histamine in asthmatic subjects. google.com |

| Allergen-Induced Bronchoconstriction | A threefold increase in urinary 9α,11β-PGF2 was observed immediately after allergen challenge in atopic asthma patients. |

| Aspirin-Induced Airway Obstruction | Bronchial challenge with aspirin in intolerant patients caused a significant, dose-dependent increase in urinary 9α,11β-PGF2. |

| Histamine-Induced Bronchoconstriction | No increase in urinary 9α,11β-PGF2 was observed after histamine challenge in aspirin-intolerant patients. |

Association with General Inflammatory Conditions

The role of PGD2 and its metabolites extends to general inflammatory conditions where mast cells are implicated. Elevated levels of PGD2 and its metabolites can be found during active inflammation in various diseases. aaaai.org While cells other than mast cells, such as Th2 cells, macrophages, and dendritic cells, can produce PGD2, the levels produced by mast cells are significantly higher, making elevated urinary PGD2 metabolites a strong indicator of mast cell activation. aaaai.org

Diagnostic and Prognostic Biomarker Utility of Metabolites

The quantitative measurement of prostaglandin D2 (PGD2) is often an unreliable indicator of its endogenous production because it is a very unstable compound. ki.se However, its metabolites can be quantified to serve as objective indices of PGD2 production and, consequently, of in vivo mast cell activation. ki.se PGD2 is primarily produced by mast cells from arachidonic acid derivatives. nih.gov Following mast cell activation, PGD2 is rapidly metabolized into various compounds, including 11β-prostaglandin F2α (11β-PGF2α) and subsequently 2,3-dinor-11β-prostaglandin F2α. nih.govnih.gov These metabolites are more stable and their measurement in urine and plasma has demonstrated significant utility as biomarkers for various pathophysiological conditions, particularly those involving mast cell activation such as systemic mastocytosis and severe asthma. nih.govatsjournals.org Elevated levels of PGD2 metabolites have been documented in patients with systemic mastocytosis (SM), a disorder characterized by the clonal proliferation of abnormal mast cells. nih.gov The measurement of these metabolites is a noninvasive method for evaluating suspected cases of mast cell disorders. mayocliniclabs.com

Urinary Excretion Levels (e.g., 2,3-Dinor-11beta-Prostaglandin F2 alpha and 11beta-Prostaglandin F2alpha)

The urinary excretion of PGD2 metabolites, specifically 2,3-dinor-11β-prostaglandin F2α and 11β-PGF2α, serves as a valuable tool in diagnosing and monitoring mast cell-driven diseases.

2,3-Dinor-11beta-Prostaglandin F2 alpha (2,3 BPG)

This compound is the most abundant metabolic product of prostaglandins (B1171923) released by activated mast cells and is commonly measured in urine to screen for mast cell activation disorders. mayocliniclabs.comtestcatalog.org

Systemic Mastocytosis (SM) : Elevated urinary concentrations of 2,3 BPG are consistent with a diagnosis of SM, especially when aligned with clinical symptoms. mayocliniclabs.commayocliniclabs.com A concentration greater than 1820 pg/mg creatinine (B1669602) is often cited as a diagnostic indicator. mayocliniclabs.comtestcatalog.org Combining the measurement of urinary 2,3 BPG with other mediators like urinary leukotriene E4 and N-methylhistamine can increase the sensitivity for detecting SM to 90%. mayocliniclabs.commayocliniclabs.com However, elevated levels are not exclusive to SM and can also be found in patients with angioedema, diffuse urticaria, or certain myeloproliferative diseases. mayocliniclabs.comaruplab.com It is also important to note that some individuals with SM may not show elevated urinary 2,3 BPG. mayocliniclabs.comtestcatalog.org

Severe Asthma : In patients with severe asthma, particularly those with Type 2 inflammation, urinary concentrations of PGD2 metabolites like 2,3-dinor-11β-PGF2α are often elevated compared to healthy individuals or those with mild-to-moderate asthma. atsjournals.orguib.no High concentrations of these metabolites have been associated with lower lung function. atsjournals.orguib.no

Factors Influencing Measurement : The use of aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs) can decrease the production and urinary excretion of 2,3 BPG by inhibiting cyclooxygenase enzymes. nih.gov It is recommended that patients discontinue aspirin for two weeks and NSAIDs for 72 hours before specimen collection for accurate measurement. testcatalog.orgmayocliniclabs.com

11beta-Prostaglandin F2alpha (11β-PGF2α)

The measurement of 11β-PGF2α in urine also provides crucial diagnostic information.

Correlation with Disease Severity in Mastocytosis : Studies have shown a strong correlation between urinary 11β-PGF2α levels and the severity of mastocytosis. nih.gov Excretion levels greater than 3500 ng over 24 hours were found to correspond with a high degree of bone marrow biopsies positive for atypical mast cells, the presence of mast cell aggregates, and the c-kit mutation. nih.gov These urinary metabolite levels correlate with serum tryptase and the mast cell burden in the bone marrow. nih.gov

Asthma and Allergic Responses : Following allergen challenges that induce bronchoconstriction in asthmatic patients, a significant increase in the urinary concentration of 9α,11β-PGF2 (a collective term for PGD2 metabolites including 11β-PGF2α) is observed. ki.se

The table below summarizes key research findings on the urinary excretion of these metabolites.

| Metabolite | Condition | Key Findings | Reference Values/Thresholds |

| 2,3-Dinor-11beta-Prostaglandin F2 alpha | Systemic Mastocytosis | Elevated levels are consistent with diagnosis; sensitivity increases when combined with other markers. mayocliniclabs.commayocliniclabs.com | > 1820 pg/mg creatinine mayocliniclabs.comtestcatalog.org |

| Severe Asthma | Concentrations are generally greater in severe asthma and associated with lower lung function. atsjournals.orguib.no | Not specified | |

| 11beta-Prostaglandin F2alpha | Systemic Mastocytosis | Correlates with serum tryptase, mast cell burden, and presence of c-kit mutation. nih.gov | > 3500 ng/24h corresponds to high disease burden nih.govnih.gov |

| Asthma (Allergen-induced) | Significantly increases after allergen challenge. ki.se | Not specified |

Plasma Concentration Dynamics (e.g., 11beta-Prostaglandin F2alpha)

While urinary metabolites are widely used, plasma concentrations of PGD2 metabolites also offer valuable insights. 11β-Prostaglandin F2α (11β-PGF2α) is considered the primary plasma metabolite of PGD2 in vivo. glpbio.com

The rapid metabolism of PGD2 means its direct measurement in plasma is impractical. researchgate.net Instead, tracking its more stable metabolite, 11β-PGF2α, provides a more accurate reflection of systemic PGD2 biosynthesis. researchgate.net Elevated plasma levels of PGD2 metabolites have been documented in conditions like systemic mastocytosis and during anaphylactic events, often returning to baseline as the condition resolves. nih.gov

Research has highlighted the utility of measuring these metabolites in various contexts:

Anaphylaxis and Aspirin-Induced Asthma : The F-ring PGD2 metabolite, 9α,11β-PGF2 (which includes 11β-PGF2α), has been found to increase in plasma during exacerbations of anaphylaxis and aspirin-induced asthma, returning to baseline during resolution. nih.gov

Correlation with Other Markers : In a study involving bovine models, the administration of a PGF2α analogue led to increased plasma concentrations of cortisol, suggesting a regulatory interaction between prostaglandins and steroid hormones. researchgate.net

The table below outlines the plasma dynamics of 11β-PGF2α.

| Metabolite | Condition | Plasma Dynamics |

| 11beta-Prostaglandin F2alpha | Anaphylaxis | Levels increase during acute events and return to baseline upon resolution. nih.gov |

| Aspirin-Induced Asthma | Concentrations rise during exacerbations. nih.gov |

Analytical Methodologies for Quantifying 11beta Prostaglandin F1beta and Its Metabolites

Mass Spectrometry-Based Techniquesdmbj.org.rs

Mass spectrometry (MS) has become the gold standard for prostaglandin (B15479496) analysis due to its high sensitivity, specificity, and ability to perform structural elucidation. creative-proteomics.commetwarebio.com It allows for the precise determination of the mass-to-charge ratio of molecules, providing detailed structural information. metwarebio.com When coupled with a chromatographic separation technique, MS offers a powerful tool for quantifying specific prostaglandin isomers, even in complex biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)nih.govdmbj.org.rssciex.comspringernature.comcapes.gov.br

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of prostaglandins (B1171923), including 11β-PGF1β and its metabolites. springernature.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. metwarebio.com

LC-MS/MS offers several advantages for prostaglandin analysis. It provides high sensitivity for detecting low-concentration analytes and high selectivity to differentiate between structurally similar isomers. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, which helps to minimize matrix interference. creative-proteomics.com Moreover, LC-MS/MS methods often require simpler sample preparation compared to other techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

A significant challenge in the analysis of prostaglandins is the presence of numerous isomers with identical chemical formulas and, therefore, the same exact mass. sciex.com For instance, distinguishing between various PGF2α isomers requires effective chromatographic separation prior to mass spectrometric detection. sciex.com Advanced techniques like differential mobility separation (DMS) can be used as an additional, post-LC separation step to resolve isobaric compounds that are difficult to separate by chromatography alone. sciex.com

The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. Reversed-phase chromatography is commonly employed for the separation of prostaglandins. sciex.com Negative ion electrospray ionization (ESI) is typically used as it is effective for the ionization of acidic molecules like prostaglandins. sciex.com

Table 1: Example of LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | Linear gradient from low to high organic phase concentration |

| Flow Rate | 0.25 - 1 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragments for each analyte |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific analytes and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)dmbj.org.rsmyassays.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins. metwarebio.com It offers excellent separation efficiency and high sensitivity. creative-proteomics.com However, a significant drawback of GC-MS for prostaglandin analysis is the requirement for derivatization. Prostaglandins are not sufficiently volatile or thermally stable to be analyzed directly by GC. nih.gov Therefore, they must be chemically modified to increase their volatility and thermal stability. This derivatization process can be laborious and time-consuming. nih.gov

Common derivatization steps for GC-MS analysis of prostaglandins include esterification of the carboxyl group and silylation of the hydroxyl groups. semanticscholar.org Despite the extra sample preparation steps, GC-MS remains a valuable tool, particularly for targeted analysis of specific prostaglandins.

Immunoassay-Based Techniques (e.g., ELISA for 11β-Prostaglandin F2alpha)caymanchem.com

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective alternative to mass spectrometry for the quantification of prostaglandins. nih.gov These assays are based on the specific binding of an antibody to its target antigen. nih.gov

ELISAs are particularly useful for screening large numbers of samples. caymanchem.com For instance, an ELISA for 11β-prostaglandin F2α, a major metabolite of prostaglandin D2, is commercially available and can be used to measure its levels in urine and plasma. caymanchem.com The sensitivity of these assays can be in the picogram per milliliter range. caymanchem.com

A major limitation of immunoassays is the potential for cross-reactivity. The antibodies used may bind to structurally similar prostaglandins, leading to an overestimation of the target analyte's concentration. caymanchem.com It has been observed that ELISA measurements of 11β-PGF2α in urine can be higher than those obtained by GC-MS, likely due to the additional measurement of the 2,3-dinor metabolite of 11β-PGF2α by the immunoassay. caymanchem.com Therefore, it is often recommended to validate immunoassay results with a more specific method like LC-MS/MS, especially when accurate quantification is critical. mdpi.com

Sample Preparation and Matrix Considerations for Biological Specimensdmbj.org.rs

The accurate measurement of 11β-PGF1β and its metabolites in biological samples is highly dependent on proper sample collection, preparation, and storage. novamedline.com The choice of biological matrix (e.g., urine, plasma) and the subsequent purification steps are critical for obtaining reliable results. caymanchem.com

Urine Collection and Normalization (e.g., Creatinine (B1669602) normalization)nih.govsciex.comnih.gov

Urine is a common biological fluid for measuring prostaglandin metabolites because it provides a non-invasive way to assess systemic prostaglandin production. mdpi.comnih.gov Metabolite concentrations in urine are often higher than in plasma, making detection easier. caymanchem.com

A key consideration for urine analysis is the variability in urine dilution between individuals and over time. mdpi.com To account for this, it is standard practice to normalize the concentration of the prostaglandin metabolite to the urinary creatinine concentration. mdpi.comaacrjournals.org This normalization helps to correct for differences in urine flow rate. researchgate.net However, it is important to note that creatinine excretion can be influenced by factors such as muscle mass and kidney function, which may introduce variability. researchgate.netnih.gov Both random and 24-hour urine collections are used, with 24-hour collections often being preferred for a more accurate assessment of daily metabolite excretion. mayocliniclabs.comaruplab.com

Plasma Sample Purificationcaymanchem.com

Plasma is another important biological matrix for measuring prostaglandin levels. However, the concentrations of prostaglandins in plasma are typically very low, and the matrix itself is complex, containing high levels of proteins and other lipids that can interfere with the analysis. nih.govcaymanchem.com Therefore, extensive sample purification is usually required before analysis. caymanchem.com

Common techniques for plasma sample preparation include:

Protein Precipitation: This is often the first step to remove the bulk of proteins from the sample. mdpi.com Solvents like methanol (B129727) or acetonitrile are commonly used. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. dmbj.org.rs

Solid-Phase Extraction (SPE): This is a widely used method for purifying and concentrating prostaglandins from plasma. mdpi.comnih.gov C18 reverse-phase cartridges are commonly employed to separate the more nonpolar prostaglandins from the aqueous sample matrix. rndsystems.com

The choice of purification method depends on the specific prostaglandin being measured and the analytical technique being used. The goal is to remove interfering substances and enrich the analyte of interest to improve the sensitivity and accuracy of the measurement. mdpi.com

Isomer Differentiation and Specificity Challenges in Quantification

The accurate quantification of 11β-prostaglandin F1β (11β-PGF1β) and its metabolites is a significant analytical challenge, primarily due to the existence of numerous structurally similar isomers. These isomers often share the same elemental composition and, consequently, the same exact mass, making them difficult to distinguish using conventional analytical techniques. This section delves into the specific challenges related to isomer differentiation and the specificity of analytical methodologies.

A fundamental challenge in the analysis of the eicosanoid family, including prostaglandins, is the high degree of structural similarity among its members. sciex.com Isomers of prostaglandins can have identical chemical formulas, rendering them isobaric. For instance, prostaglandins of the F1 class are detected with the mass transition m/z 355/311 in multiple reaction monitoring (MRM) experiments, but this transition can detect multiple isomers present in a sample. nih.gov This makes it nearly impossible to differentiate between them using tandem mass spectrometry (MS/MS) alone, as the deprotonated parent ions will have the identical mass-to-charge ratio (m/z). sciex.comsciex.com

Furthermore, the fragmentation patterns of deprotonated prostaglandins during collision-induced dissociation (CID) in negative ion mode often yield non-specific product ions resulting from losses of water (H₂O) or carbon dioxide (CO₂). diva-portal.org This lack of unique, structurally informative fragments further complicates the specific identification and quantification of a single isomer in a complex biological matrix.

Immunoassay Specificity

Immunoassays, while offering high throughput, often suffer from a lack of specificity due to cross-reactivity. sciex.com Antibodies developed for a specific prostaglandin may bind to other structurally related isomers, leading to inaccurate measurements. For example, an antibody raised against PGF2α has been shown to have a significant cross-reactivity of 34% with PGF1α. researchgate.net Similarly, enzyme immunoassays (EIA) for other prostaglandins, like 8-isoprostane, demonstrate cross-reactivity with a range of other prostaglandins, including 11β-PGF2α. novamedline.comcaymanchem.com While specific cross-reactivity data for an 11β-PGF1β-targeted immunoassay is not detailed in the provided research, the principle of cross-reactivity among structurally similar compounds is a well-established limitation of this technique. nih.gov

The following table illustrates the cross-reactivity of a commercially available 8-isoprostane enzyme immunoassay, highlighting the potential for interference from other prostaglandins.

Table 1: Cross-reactivity Profile of an 8-Isoprostane Enzyme Immunoassay

| Compound | Cross-Reactivity (%) |

|---|---|

| 8-iso Prostaglandin F1α | 2.50% |

| 2,3-dinor-8-iso Prostaglandin F1α | 1.70% |

| 8-iso Prostaglandin E1 | 1.56% |

| Prostaglandin F1α | 0.71% |

| Prostaglandin F3α | 0.66% |

| 8-iso Prostaglandin F3α | 0.43% |

| Prostaglandin F2β | 0.13% |

| 8-iso Prostaglandin F1β | 0.08% |

| 11β-Prostaglandin F2α | 0.03% |

| Prostaglandin E2 | 0.02% |

Data sourced from a commercially available 8-isoprostane EIA kit. caymanchem.com

Chromatographic and Mass Spectrometric Approaches

To overcome the limitations of mass spectrometry alone, chromatographic separation is crucial. researchgate.net Techniques like liquid chromatography (LC) are employed to separate isomers based on their physicochemical properties before they enter the mass spectrometer. mayocliniclabs.com Traditionally, very long chromatographic gradients have been necessary to achieve the resolution required to separate interfering prostaglandin isomers. sciex.comsciex.com The formation of tautomers for some prostanoids can also complicate chromatographic separation by causing broad peaks, which can be particularly problematic for accurate quantification at low concentrations. nih.gov

Advanced analytical strategies have been developed to enhance specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of prostaglandin metabolites. mayocliniclabs.com However, even with the selectivity of LC-MS/MS, chromatographic interferences can still pose a challenge. researchgate.net

To address these persistent challenges, more advanced separation techniques are being utilized. Differential mobility spectrometry (DMS), also known as ion mobility spectrometry (IMS), offers an additional layer of separation. sciex.comdiva-portal.org DMS can resolve isobaric prostaglandin species after chromatographic separation but before MS/MS detection. sciex.comsciex.com This gas-phase separation technique distinguishes ions based on their size, shape, and charge, providing an orthogonal separation mechanism that can significantly improve the accuracy and confidence of isomer-specific quantification. sciex.comsciex.com This technology has been successfully applied to resolve PGF2α and its isomer 8-iso-PGF2α, demonstrating its potential for other challenging prostaglandin isomer analyses. sciex.com

The following table summarizes the analytical methodologies and their respective capabilities and challenges in differentiating 11β-PGF1β and its isomers.

Table 2: Comparison of Analytical Methodologies for Isomer Differentiation

| Analytical Method | Principle | Advantages | Challenges and Limitations |

|---|---|---|---|

| Immunoassay (EIA/RIA) | Antibody-antigen binding | High throughput, sensitive. | Potential for significant cross-reactivity with structurally similar isomers, leading to a lack of specificity. researchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High resolution. | Requires chemical derivatization; potential for interference from isobaric isomers. sciex.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | High selectivity and sensitivity; the standard for quantification. mayocliniclabs.com | Co-elution of isomers with identical mass and similar fragmentation patterns can occur; may require long chromatographic runs. sciex.comsciex.com |

| LC with Differential Mobility Spectrometry-MS/MS (LC-DMS-MS/MS) | Adds gas-phase ion mobility separation after LC and before MS. | Provides an orthogonal separation dimension, resolving isobaric interferences. sciex.comsciex.com Can reduce chromatographic run times. sciex.com | Requires specialized instrumentation and method optimization. |

Future Research Directions

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The metabolic fate of 11β-PGF1β is currently unknown. A primary focus of future research should be to delineate its biosynthetic and catabolic pathways. While it is known to be a stereoisomer of PGF1α, the specific enzymes responsible for its formation have not been identified. medchemexpress.commedchemexpress.eu It is plausible that it arises from the metabolism of a yet-to-be-determined precursor via cyclooxygenase (COX) or other enzymatic pathways.

Future investigations should aim to:

Identify Biosynthetic Enzymes: Research efforts could explore the potential of known prostaglandin (B15479496) synthases to produce 11β-PGF1β from prostaglandin endoperoxide precursors. This would involve in vitro assays with purified enzymes and various substrates.

Characterize Catabolic Pathways: A common metabolic route for many prostaglandins (B1171923) involves the reduction of the double bond at C-13,C-14 and the oxidation of the hydroxyl group at C-15. glpbio.com Studies should investigate whether 11β-PGF1β undergoes similar transformations and identify the specific dehydrogenases and reductases involved.

Profile Metabolites: Utilizing advanced analytical techniques, researchers can identify and quantify the metabolites of 11β-PGF1β in various biological matrices, such as cell culture media, plasma, and urine. This will provide a comprehensive map of its metabolic network.

Identification of Novel Receptors and Signaling Mechanisms

The biological effects of prostaglandins are mediated by their interaction with specific cell surface receptors, which are predominantly G-protein coupled receptors (GPCRs). The receptor(s) for 11β-PGF1β have not been identified. Determining its receptor profile is a critical step in understanding its physiological function.

Future research in this area should include:

Receptor Binding Assays: Screening 11β-PGF1β against a panel of known prostanoid receptors (e.g., FP, EP, DP, IP, and TP receptors) will determine its binding affinity and selectivity.

Functional Assays: Once a potential receptor is identified, functional assays measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, will be essential to confirm receptor activation.

Identification of Novel Receptors: In the event that 11β-PGF1β does not interact with known prostanoid receptors, efforts should be directed towards the deorphanization of uncharacterized GPCRs to find its cognate receptor.

Investigation of Specific Cellular and Tissue-Specific Functions

The physiological and pathophysiological roles of 11β-PGF1β are entirely speculative at present. Given the diverse functions of other prostaglandins in processes such as inflammation, smooth muscle contraction, and neuromodulation, it is conceivable that 11β-PGF1β possesses unique biological activities.

Key research questions to address include:

Cellular Proliferation and Apoptosis: Investigating the effect of 11β-PGF1β on the growth and survival of various cell types, including cancer cells, immune cells, and fibroblasts.

Inflammatory Response: Assessing its role in modulating the production of inflammatory mediators, such as cytokines and chemokines, in immune cells like macrophages and lymphocytes.

Smooth Muscle Tone: Examining its effects on the contraction and relaxation of smooth muscle in tissues such as the vasculature, airways, and uterus.

Tissue Distribution: Determining the endogenous levels of 11β-PGF1β in different tissues will provide clues about its primary sites of action and potential physiological relevance.

Development of Advanced Analytical Techniques for Comprehensive Profiling

To facilitate the research outlined above, the development of sensitive and specific analytical methods for the detection and quantification of 11β-PGF1β is paramount. The structural similarity to other prostaglandins presents a significant analytical challenge.

Future advancements in analytical chemistry should focus on:

Chromatographic Separation: Developing high-resolution liquid chromatography (LC) methods, potentially employing chiral columns, to effectively separate 11β-PGF1β from its isomers, particularly PGF1α.

Mass Spectrometry: Utilizing tandem mass spectrometry (MS/MS) to create highly specific and sensitive quantification methods. This involves identifying unique precursor-product ion transitions for 11β-PGF1β.

Immunoassays: The generation of specific antibodies against 11β-PGF1β would enable the development of enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening and quantification in biological samples.

By pursuing these future research directions, the scientific community can begin to unravel the mysteries of 11β-Prostaglandin F1β, potentially uncovering a new player in the complex network of lipid signaling and opening avenues for novel therapeutic interventions.

Q & A

Q. What protocols ensure ethical reporting of negative or inconclusive data on 11beta-Prostaglandin F1β?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.